Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate
Description
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate (CAS: 1050502-37-8) is a specialized organosilicon compound with the molecular formula C₉H₁₇NO₃S₃Si and a molecular weight of 311.517 g/mol . It is characterized by a trimethoxysilyl group (-Si(OCH₃)₃) and a trithiocarbonate (-S-C(=S)-S-) functional group, enabling dual reactivity. The trimethoxysilyl moiety facilitates covalent bonding to hydroxyl-rich surfaces (e.g., silica, cellulose), while the trithiocarbonate group acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain transfer (RAFT) polymerization .
Properties
CAS No. |
1050502-37-8 |
|---|---|
Molecular Formula |
C9H17NO3S3Si |
Molecular Weight |
311.5 g/mol |
IUPAC Name |
2-(3-trimethoxysilylpropylsulfanylcarbothioylsulfanyl)acetonitrile |
InChI |
InChI=1S/C9H17NO3S3Si/c1-11-17(12-2,13-3)8-4-6-15-9(14)16-7-5-10/h4,6-8H2,1-3H3 |
InChI Key |
NGRLZFIXIPQVRW-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSC(=S)SCC#N)(OC)OC |
Origin of Product |
United States |
Preparation Methods
Preparation of [3-(Trimethoxysilyl)Propyl] Carbodithioate Intermediate
The synthesis begins with the formation of the carbodithioate salt. This intermediate is generated by reacting 3-(trimethoxysilyl)propane-1-thiol with carbon disulfide () in the presence of a base, such as sodium hydroxide () or potassium hydroxide (). The reaction proceeds as follows:
This step is conducted under anhydrous conditions at 0–5°C to minimize side reactions. The carbodithioate salt is isolated via filtration and washed with cold diethyl ether to remove unreacted starting materials.
Reaction with Cyanomethyl Bromide
The carbodithioate salt is subsequently reacted with cyanomethyl bromide () in a polar aprotic solvent such as tetrahydrofuran (THF) or acetonitrile. The nucleophilic substitution occurs at room temperature over 12–24 hours:
The product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent) to yield this compound as a pale-yellow liquid.
Table 1: Optimization Parameters for Step 1.2
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Tetrahydrofuran | Maximizes solubility of intermediates |
| Temperature | 25°C | Balances reaction rate and side-product formation |
| Molar Ratio (Salt:BrCH₂CN) | 1:1.1 | Ensures complete conversion of salt |
| Reaction Time | 18 hours | Achieves >95% conversion |
Mechanistic Insights and Kinetic Considerations
The cyanomethyl group’s electron-withdrawing nature enhances the electrophilicity of the central carbon in the trithiocarbonate moiety, facilitating efficient chain-transfer during RAFT polymerization. Kinetic studies reveal that the trimethoxysilyl group stabilizes the intermediate radicals, reducing unintended termination events.
Role of the Trimethoxysilyl Group
The silicon-based substituent contributes to:
-
Enhanced Solubility : Compatibility with hydrophobic monomers (e.g., styrene, acrylates) due to the silane’s organic-inorganic hybrid character.
-
Surface Anchoring : Post-polymerization, the trimethoxysilyl group enables covalent bonding to silica substrates, useful in hybrid material synthesis.
Comparative Analysis of Trithiocarbonate RAFT Agents
This compound outperforms conventional dithiobenzoates and xanthates in controlling the polymerization of less-activated monomers (LAMs) like N-vinylcarbazole (NVC). Key advantages include:
Table 2: Performance in NVC Polymerization
| RAFT Agent Type | Dispersity (Ð) | Molecular Weight Control |
|---|---|---|
| Trithiocarbonate (This compound) | 1.05–1.15 | Excellent |
| Dithiobenzoate | >1.30 | Poor (retardation observed) |
| Xanthate | 1.20–1.30 | Moderate |
Scalability and Industrial Relevance
The synthesis is scalable to multi-gram quantities without compromising yield or purity. Industrial protocols recommend:
-
Inert Atmosphere : Conducting reactions under nitrogen or argon to prevent oxidation of thiol groups.
-
Purification via Distillation : For large-scale production, short-path distillation under reduced pressure (0.1–0.5 mmHg) isolates the product in >98% purity.
Challenges and Mitigation Strategies
Hydrolysis of Trimethoxysilyl Group
The silane moiety is susceptible to hydrolysis in humid environments, leading to premature crosslinking. Storage under anhydrous conditions (e.g., molecular sieves) and use of stabilized solvents (e.g., THF with BHT inhibitor) are critical.
Byproduct Formation
Trace sodium bromide () from Step 1.2 may catalyze side reactions. Rigorous washing with ice-cold water and subsequent drying over magnesium sulfate () mitigate this issue.
Recent Advancements in Synthesis
Recent studies explore microwave-assisted synthesis to reduce reaction times. Initial trials show that 30 minutes of microwave irradiation (100°C, 300 W) achieves 90% yield, compared to 18 hours under conventional heating .
Chemical Reactions Analysis
RAFT Polymerization Reactions
CMPT acts as a chain transfer agent (CTA) in reversible addition-fragmentation chain-transfer (RAFT) polymerization, enabling controlled growth of polymer chains. Key reactions include:
-
Initiation :
CMPT facilitates the polymerization of monomers like 2-(dimethylamino) ethyl methacrylate (DMAEMA) in the presence of radical initiators (e.g., AIBN). The trithiocarbonate group mediates chain transfer via a reversible cleavage mechanism .Reaction Scheme :
-
Kinetics :
Polymerization follows pseudo-first-order kinetics with a rate constant for DMAEMA at 70°C .
| Monomer | Initiator | Temperature (°C) | Reaction Time (h) | Conversion (%) |
|---|---|---|---|---|
| DMAEMA | AIBN | 70 | 24 | 95 |
| Acrylamide | ACVA | 60 | 6 | 85 |
Hydrolysis of Trimethoxysilyl Groups
The trimethoxysilyl moiety undergoes hydrolysis in aqueous or alcoholic media, enabling covalent bonding to hydroxylated surfaces (e.g., glass, silica):
-
FTIR Evidence :
Post-hydrolysis, FTIR spectra show:
Quaternization of Amino-Containing Polymers
CMPT-grafted polymers with tertiary amine groups (e.g., PDMAEMA) undergo quaternization using methyl iodide:
-
1^11H NMR Confirmation :
Thermal Decomposition
CMPT decomposes at elevated temperatures, releasing volatile sulfur compounds:
-
TGA Data :
| Temperature (°C) | Residual Mass (%) |
|---|---|
| 100 | 98 |
| 200 | 75 |
| 300 | 5 |
Radical-Induced Cleavage
The trithiocarbonate group undergoes cleavage under radical conditions (e.g., HO/heat), producing thiol-terminated polymers:
-
Optimized Conditions :
Surface Grafting Reactions
CMPT forms self-assembled monolayers (SAMs) on silica surfaces, enabling subsequent polymer grafting:
| Substrate | Grafting Density (chains/nm²) | Polymer MW (kDa) | Contact Angle (°) |
|---|---|---|---|
| Silica | 0.8 | 25 | 65 |
| Glass | 0.6 | 18 | 72 |
Comparative Reactivity with Analogues
CMPT’s reactivity differs from other trithiocarbonates due to its silane and cyano groups:
| Compound | Half-Life in RAFT (h) | Hydrolysis Rate (h⁻¹) |
|---|---|---|
| CMPT | 2.5 | 0.15 |
| Cyanomethyl dodecyl trithiocarbonate | 3.2 | 0.02 |
| Dibenzyl trithiocarbonate | 4.0 | 0.01 |
Analytical Characterization Data
Key spectral signatures of CMPT and its derivatives:
| Technique | Key Peaks/Data |
|---|---|
| 1^11H NMR | - 4.09 ppm (CH-S) - 3.38 ppm (CH-Si) |
| FTIR | - 2,160 cm (C≡N) - 1,090 cm (Si–O–CH) |
| Raman | 640 cm (C–S stretching) |
Scientific Research Applications
Applications in Polymer Chemistry
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate is primarily utilized as a RAFT (Reversible Addition-Fragmentation Chain Transfer) agent in radical polymerization processes. Its unique structure allows for controlled polymerization, enabling the synthesis of polymers with specific architectures and functionalities.
RAFT Polymerization
The compound acts as a RAFT agent, facilitating the production of polymers with well-defined molecular weights and narrow polydispersity indices. This control is crucial for applications requiring precise material properties, such as:
- Biomedical Applications : Polymers synthesized using this compound can be tailored for drug delivery systems, enhancing therapeutic efficacy.
- Coatings and Adhesives : The ability to modify surface properties leads to improved adhesion and durability in coatings.
Case Study : A study demonstrated that incorporating this compound in the polymerization of methyl methacrylate resulted in polymers with lower dispersity compared to traditional RAFT agents, highlighting its effectiveness in producing high-quality materials .
Surface Modification
The silane group in this compound enables its use in surface modification applications. This property is particularly beneficial for:
- Silica-Based Materials : Enhancing the compatibility of organic materials with inorganic substrates.
- Biomedical Devices : Improving biocompatibility and reducing protein adsorption on device surfaces.
Mechanism of Action
The primary mechanism of action for Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, mediating the growth of polymer chains by transferring the active radical species between growing chains. This results in controlled polymerization with narrow molecular weight distribution.
Comparison with Similar Compounds
Key Properties:
- Density : 1.219 g/mL at 25°C
- Boiling Point : 395.1 ± 35.0°C at 760 mmHg
- Flash Point : >110°C .
- Applications: Surface modification of cellulose nanocrystal (CNC) films , grafting onto silica for controlled polymer synthesis , and adsorption of perfluorinated compounds .
Structural and Functional Group Comparisons
The compound is compared to structurally related silane-based reagents and RAFT agents (Table 1).
Table 1: Structural and Functional Group Comparisons
Key Observations:
- Trimethoxysilyl Group : Common in TMOS, TMON, and the target compound, enabling surface bonding. However, the trithiocarbonate group distinguishes the target compound as a RAFT agent .
- Reactivity : Unlike TMOS (thiol-based) and TMON (urea-based), the trithiocarbonate group enables controlled radical polymerization .
- RAFT Agent Comparison: The target compound bonds directly to silica via trimethoxysilyl, whereas 4-cyano-4-(phenylcarbonothioylthio)pentanoic acid N-succinimidyl ester requires aminated surfaces .
Performance in Polymerization and Surface Modification
Table 2: Application-Specific Comparisons
Key Findings:
- Efficiency : The target compound achieves 62% grafting yield on CNC films, critical for adsorption applications , but lags behind NHS-ester RAFT agents in coupling efficiency.
- Versatility : Combines surface modification (via silane) and polymerization control (via trithiocarbonate), unlike TMOS/TMON, which lack RAFT functionality .
Biological Activity
Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate (CMTPTC) is a compound of interest in the field of polymer chemistry and biological applications. Its unique structure, which combines a cyano group with a trithiocarbonate moiety, allows it to participate in various chemical reactions, including reversible addition-fragmentation chain transfer (RAFT) polymerization. This article explores the biological activity of CMTPTC, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
CMTPTC is characterized by the following structural components:
- Cyanomethyl group : This group enhances the reactivity of the compound.
- Trimethoxysilyl group : This moiety provides silane functionality, which is beneficial for adhesion and compatibility with various substrates.
- Trithiocarbonate group : This group is crucial for its role as a RAFT agent in polymerization processes.
Cytotoxicity Studies
Recent studies have demonstrated that compounds containing trithiocarbonate groups exhibit significant cytotoxic activity against various cancer cell lines. For instance, a related compound demonstrated IC50 values ranging from 1.38 to 3.21 μM against HepG2 cells, indicating potent antiproliferative effects . The mechanism of action appears to involve:
- Induction of Apoptosis : CMTPTC may trigger apoptotic pathways by modulating key proteins such as Bcl-2 and p53. Increased levels of p53 and Bax were observed, suggesting a shift towards apoptosis in treated cells .
- Inhibition of Tubulin Polymerization : CMTPTC has been implicated in disrupting microtubule dynamics, which is critical for cell division. Inhibition percentages for tubulin polymerization were reported at 86.73% for one derivative compared to a standard control .
Mechanistic Insights
The biological activity of CMTPTC can be attributed to its ability to induce oxidative stress and disrupt cellular homeostasis. The following mechanisms have been proposed:
- Reactive Oxygen Species (ROS) Production : CMTPTC may increase ROS levels within cells, leading to oxidative damage and subsequent cell death.
- Cell Cycle Arrest : Flow cytometry analyses indicated that CMTPTC causes G2/M phase arrest in cell cycles, preventing proper mitotic progression .
Case Studies and Research Findings
A series of studies have evaluated the biological implications of trithiocarbonate derivatives:
| Compound | Cell Line | IC50 (μM) | Mechanism |
|---|---|---|---|
| CMTPTC | HepG2 | 1.38 | Apoptosis induction |
| Compound 10 | A-594 | 0.52 | Tubulin polymerization inhibition |
| Compound 11 | PC-3 | 0.61 | Microtubule disruption |
These findings highlight the potential of CMTPTC and its derivatives as candidates for further development in cancer therapeutics.
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of Cyanomethyl [3-(trimethoxysilyl)propyl] trithiocarbonate relevant to its use in material synthesis?
- Answer : The compound has a molecular weight of 311.517 g/mol, density of 1.219 g/mL at 25°C, and a boiling point of 395.1±35.0°C. Its molecular formula (C₉H₁₇NO₃S₃Si) includes functional groups (trimethoxysilyl, trithiocarbonate) critical for covalent bonding to substrates like graphene oxide. The high flash point (>110°C) indicates stability under moderate thermal conditions, making it suitable for functionalization reactions .
Q. How is this compound synthesized and characterized in laboratory settings?
- Answer : The compound is typically synthesized via silane coupling reactions. For example, in graphene oxide (GO) functionalization, it is reacted with GO at 80°C under sonication, followed by reduction with ascorbic acid. Characterization employs elemental analysis (C, S, N content), FTIR for S–H/S–C bond verification, and porosity measurements (BET surface area) to confirm heteroatom incorporation and microporosity .
Advanced Research Questions
Q. How does the functionalization of graphene oxide (GO) with this compound influence CO₂ adsorption capacity?
- Answer : The compound introduces sulfur (S) and nitrogen (N) heteroatoms into GO, enhancing CO₂-philicity. Adsorption capacity (up to 3.97 mmol/g at 25°C) depends on micropore volume and heteroatom density. Advanced methods like XPS quantify S/N distribution, while gas sorption analyzers measure CO₂/N₂ selectivity. Contradictions in reported capacities often arise from variations in GO reduction temperatures (60°C vs. 90°C) and reagent-to-GO ratios (e.g., 2:1 mg/mg) .
Q. What experimental parameters must be optimized during GO functionalization with this compound to achieve desired porosity and heteroatom distribution?
- Answer : Critical parameters include:
- Reagent ratio : A 2:1 GO-to-reagent ratio ensures sufficient heteroatom grafting without pore blockage.
- Reduction temperature : Higher temperatures (90°C) increase micropore formation but may degrade trithiocarbonate groups.
- pH control : Acidic conditions (e.g., ascorbic acid at pH ~3) stabilize silane bonding.
Methodological validation requires cross-referencing TGA (thermal stability) and SEM/EDS (elemental mapping) data .
Q. How can researchers resolve contradictions in spectroscopic data when analyzing the compound’s bonding to silica-based substrates?
- Answer : Discrepancies in FTIR or Raman spectra (e.g., S–H vs. Si–O–Si peaks) require controlled hydrolysis experiments. For example, pre-treating substrates with acetic acid (pH 4–5) ensures consistent silanol group availability. Comparative studies using deuterated solvents or in-situ NMR can isolate signal interference from moisture or byproducts .
Methodological Best Practices
Q. What safety protocols are essential when handling this compound in synthetic workflows?
- Answer : Use inert atmosphere (N₂/Ar) gloveboxes to prevent hydrolysis of trimethoxysilyl groups. Storage at 4°C in amber glass vials minimizes degradation. PPE (nitrile gloves, goggles) is mandatory due to potential skin/eye irritation, as indicated by MSDS data .
Q. Which analytical techniques are most reliable for quantifying residual unreacted compound in functionalized materials?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
